Predicted Density Advantage Over Symmetric 1,2,5-Oxadiazole Analogs
The predicted density of the target compound is 1.7 ± 0.1 g cm⁻³ , compared with an experimental density of 1.582 g cm⁻³ for the symmetric analog 3,4‑diamino‑1,2,5‑oxadiazole (3,4‑diaminofurazan) . Although the values come from different methodologies, the ~0.12 g cm⁻³ higher predicted density is consistent with the tighter crystal packing expected from the asymmetric dual‑ring architecture.
| Evidence Dimension | Density (g cm⁻³) |
|---|---|
| Target Compound Data | 1.7 ± 0.1 (predicted) |
| Comparator Or Baseline | 3,4-Diaminofurazan: 1.582 (experimental) |
| Quantified Difference | ~0.12 g cm⁻³ higher (predicted vs. experimental) |
| Conditions | Predicted (Chemsrc); experimental (LookChem) |
Why This Matters
Higher crystal density is a key driver of detonation velocity and pressure in high-energy-density materials, directly influencing formulation performance.
